molecular formula C22H10N4 B12559818 2,3-Pyrazinedicarbonitrile, 5,6-bis(phenylethynyl)- CAS No. 201002-02-0

2,3-Pyrazinedicarbonitrile, 5,6-bis(phenylethynyl)-

Cat. No.: B12559818
CAS No.: 201002-02-0
M. Wt: 330.3 g/mol
InChI Key: DYFYAIBTDRBFPE-UHFFFAOYSA-N
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Description

2,3-Pyrazinedicarbonitrile, 5,6-bis(phenylethynyl)- is a heterocyclic compound that belongs to the pyrazine family It is characterized by the presence of two cyano groups at the 2 and 3 positions of the pyrazine ring and two phenylethynyl groups at the 5 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Pyrazinedicarbonitrile, 5,6-bis(phenylethynyl)- typically involves the reaction of 2,3-dichloropyrazine with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-Pyrazinedicarbonitrile, 5,6-bis(phenylethynyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

2,3-Pyrazinedicarbonitrile, 5,6-bis(phenylethynyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, dyes, and pigments.

Mechanism of Action

The mechanism of action of 2,3-Pyrazinedicarbonitrile, 5,6-bis(phenylethynyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2,3-Pyrazinedicarbonitrile: A simpler analog without the phenylethynyl groups.

    5,6-Dimethyl-2,3-pyrazinedicarbonitrile: A derivative with methyl groups instead of phenylethynyl groups.

    2,4-Pyridinedicarbonitrile: A structurally related compound with a pyridine ring.

Uniqueness

2,3-Pyrazinedicarbonitrile, 5,6-bis(phenylethynyl)- is unique due to the presence of phenylethynyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s reactivity and potential for forming diverse chemical derivatives, making it valuable for various applications in research and industry.

Properties

CAS No.

201002-02-0

Molecular Formula

C22H10N4

Molecular Weight

330.3 g/mol

IUPAC Name

5,6-bis(2-phenylethynyl)pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C22H10N4/c23-15-21-22(16-24)26-20(14-12-18-9-5-2-6-10-18)19(25-21)13-11-17-7-3-1-4-8-17/h1-10H

InChI Key

DYFYAIBTDRBFPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(N=C(C(=N2)C#N)C#N)C#CC3=CC=CC=C3

Origin of Product

United States

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